molecular formula C19H23N3O3 B6983725 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea

Cat. No.: B6983725
M. Wt: 341.4 g/mol
InChI Key: SKJOLVKHLUGVEB-UHFFFAOYSA-N
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Description

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea is an organic compound with a complex structure that includes a pyridine ring, a phenylmethyl group, and a hydroxymethyl oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea typically involves multiple steps, starting with the preparation of the hydroxymethyl oxan ring. This can be achieved through the oxidation of diethyl tetrahydropyran-4,4-dicarboxylate under basic conditions . The phenylmethyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the pyridine ring via a cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    [4-(Hydroxymethyl)oxan-4-yl]methanol: Shares the hydroxymethyl oxan ring but lacks the phenylmethyl and pyridine groups.

    Pyridin-3-ylurea: Contains the pyridine and urea groups but lacks the hydroxymethyl oxan and phenylmethyl groups.

Uniqueness

1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[4-(hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-14-19(8-11-25-12-9-19)17(15-5-2-1-3-6-15)22-18(24)21-16-7-4-10-20-13-16/h1-7,10,13,17,23H,8-9,11-12,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJOLVKHLUGVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(C2=CC=CC=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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